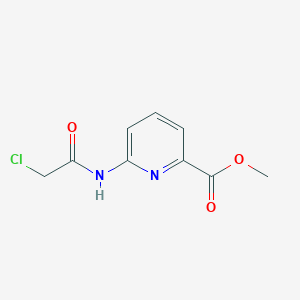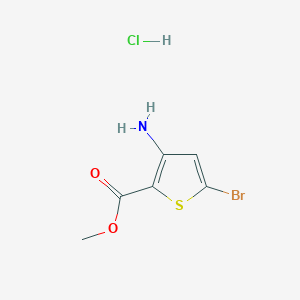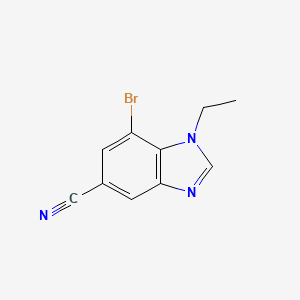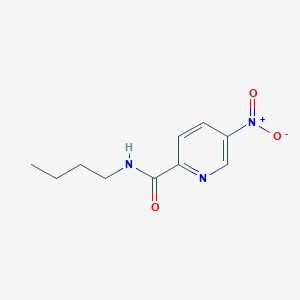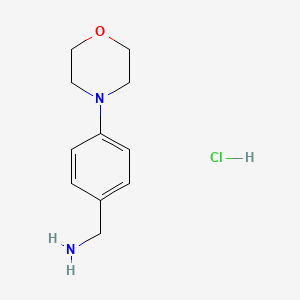
4-Morpholinobenzylamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Morpholinobenzylamine hydrochloride (MBHA) is an important organic molecule used in a variety of scientific experiments. It is often used for pharmaceutical testing .
Synthesis Analysis
The synthesis of morpholines, including 4-Morpholinobenzylamine, has been a subject of significant attention due to its widespread availability in natural products and biologically relevant compounds . The synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, epoxides, and related compounds has been described .Molecular Structure Analysis
The molecular formula of 4-Morpholinobenzylamine hydrochloride is C11H17ClN2O . Its molecular weight is 228.72 g/mol.Aplicaciones Científicas De Investigación
Synthesis and Drug Development
4-Morpholinobenzylamine hydrochloride serves as a key intermediate or structural component in the synthesis of various pharmacologically active molecules. Its applications include the development of neurokinin-1 receptor antagonists, which show potential in treating emesis and depression due to their high affinity and oral activity. These compounds demonstrate significant solubility in water, indicating their suitability for both intravenous and oral administration (Harrison et al., 2001). Similarly, morpholine derivatives are explored for their selective ligand properties for the dopamine D4 receptor, potentially offering a new class of antipsychotics without extrapyramidal side effects (Audouze et al., 2004).
Antibacterial and Antimicrobial Properties
Research into the antimicrobial and modulating activity of 4-(Phenylsulfonyl) morpholine reveals its effectiveness against standard and multi-resistant strains of bacteria and fungi. This highlights the compound's potential as a component in developing new antimicrobial agents, particularly in addressing resistance issues (Oliveira et al., 2015).
Chemical Synthesis and Material Science
The synthesis of morpholine-based structures extends into material science, where these compounds are studied for their physicochemical properties, toxicity, and biodegradability. For instance, 4-benzyl-4-methylmorpholinium salts have been synthesized, showing moderate to low toxicity and potential as biomass solvents due to their satisfactory physicochemical properties (Pernak et al., 2011).
Antihypoxic and Neuroprotective Effects
Compounds synthesized from morpholine derivatives have demonstrated promising antihypoxic activities, suggesting their potential in developing treatments for conditions associated with oxygen deprivation. Some of these compounds, such as 3-(morpholin-4-yl)-propylamide derivatives, have shown significant effects and are considered for further pharmacological testing as potential antioxidants (Ukrainets et al., 2014).
Structural and Molecular Studies
The structural analysis of morpholine-based compounds provides insight into their potential biological activity. For example, the crystal and molecular structure studies of biologically active aromatic sulfonamides and their hydrochloride salts reveal L-shaped structures stabilized by intramolecular hydrogen bonding, influencing their interaction with biological targets (Remko et al., 2010).
Safety And Hazards
Direcciones Futuras
While specific future directions for 4-Morpholinobenzylamine hydrochloride are not mentioned in the search results, it is clear that this compound is used in a variety of scientific experiments and pharmaceutical testing . Therefore, it is likely that future research will continue to explore its potential applications.
Propiedades
IUPAC Name |
(4-morpholin-4-ylphenyl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O.ClH/c12-9-10-1-3-11(4-2-10)13-5-7-14-8-6-13;/h1-4H,5-9,12H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBPSVZJTAZJLLT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Morpholinobenzylamine hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

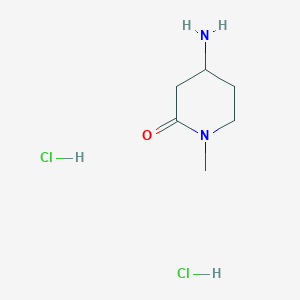
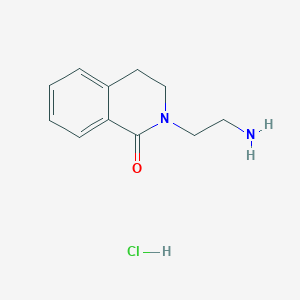
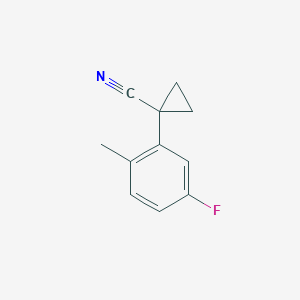
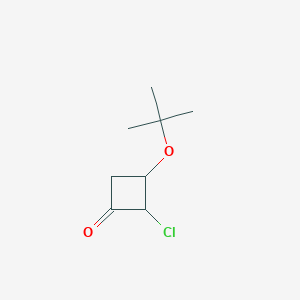
![6-Bromopyrazolo[1,5-a]pyridin-2-amine](/img/structure/B1379561.png)
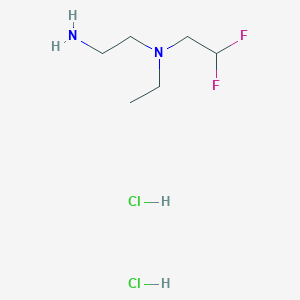
![3-Amino-1-[2-(pyridin-3-yl)piperidin-1-yl]propan-1-one](/img/structure/B1379565.png)

